Secondary Amine vs. Carboxamide Linker: Functional‑Group Reactivity and Derivatization Scope
The target compound contains a direct N–C secondary amine linkage, whereas the nearest commercial analog (CAS 1353948‑20‑5) incorporates a carboxamide (N–C(=O)) linker . The amine exhibits a calculated pKₐ of ~9.5 versus a non‑basic amide, enabling selective N‑acylation, reductive amination, sulfonamide formation, and urea synthesis under mild conditions that leave amide analogs inert. In a medicinal‑chemistry context, this functional‑group difference is exploited to generate diverse compound libraries: the free amine serves as a common intermediate for parallel synthesis of amide, sulfonamide, and tertiary amine derivatives, as illustrated by the ChemBridge screening library entry CB06, which is a pyrazole‑propanoyl amide derivative of the same benzodioxin‑3‑piperidinamine core [1].
| Evidence Dimension | Functional group – reactivity and derivatization potential |
|---|---|
| Target Compound Data | Secondary amine (pKₐ ≈ 9.5); directly acylable, alkylable, sulfonylable. |
| Comparator Or Baseline | CAS 1353948‑20‑5 (carboxamide; non‑basic, inert to acylation and reductive amination). |
| Quantified Difference | Qualitative difference in reactivity: amine undergoes >5 distinct derivatization pathways not available to the amide. |
| Conditions | Standard organic synthesis conditions (ambient temperature, common solvents). |
Why This Matters
For laboratories synthesizing focused libraries or exploring SAR around the benzodioxin–piperidine scaffold, the amine offers a broader derivatization toolkit, reducing the number of distinct intermediates that must be procured.
- [1] PMC7824004, Figure 2(d): Structures of compounds CB06. J Fungi. 2021;7(1):9. DOI: 10.3390/jof7010009. View Source
